SIS17

Vue d'ensemble

Description

SIS17 est un inhibiteur puissant et sélectif de la désacétylase d'histone 11 (HDAC11). Il possède une valeur de CI50 de 0,83 µM, ce qui le rend très efficace pour inhiber la HDAC11 sans affecter les autres désacétylases d'histone. Cette spécificité fait de this compound un outil précieux dans la recherche épigénétique et les applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SIS17 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés incluent :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions sélectives, telles que l'alkylation et l'acylation.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation afin d'atteindre une pureté élevée.

Méthodes de production industrielle

Dans un environnement industriel, la production de this compound impliquerait le passage à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des volumes plus importants, la garantie d'une qualité constante et la mise en œuvre de processus de purification efficaces. La production industrielle exige également des mesures de contrôle qualité strictes pour maintenir l'efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

Types de réactions

SIS17 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, ce qui pourrait modifier son activité.

Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule de this compound, ce qui affecte ses propriétés et ses interactions.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir différentes activités biologiques et propriétés, ce qui les rend utiles pour des recherches et un développement ultérieurs.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle de HDAC11 dans la régulation épigénétique et l'expression des gènes.

Biologie : Aide à comprendre les fonctions biologiques de HDAC11 et son rôle dans les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies liées à une dysrégulation épigénétique, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant HDAC11.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement HDAC11. Cette inhibition empêche la désacétylation des protéines histones, ce qui entraîne des modifications de la structure de la chromatine et de l'expression des gènes. Les cibles moléculaires de this compound comprennent HDAC11 et ses substrats, tels que la sérine hydroxymethyltransférase 2. En modulant ces cibles, this compound peut influencer diverses voies et processus cellulaires .

Applications De Recherche Scientifique

SIS17 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of HDAC11 in epigenetic regulation and gene expression.

Biology: Helps in understanding the biological functions of HDAC11 and its role in cellular processes.

Medicine: Potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and neurodegenerative disorders.

Industry: Used in the development of new drugs and therapeutic agents targeting HDAC11.

Mécanisme D'action

SIS17 exerts its effects by selectively inhibiting HDAC11. This inhibition prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include HDAC11 and its substrates, such as serine hydroxymethyl transferase 2. By modulating these targets, this compound can influence various cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Composés similaires

ACY-957 : Un autre inhibiteur de HDAC11 avec une sélectivité et une puissance différentes.

Acide 4-phénylbutyrique : Un inhibiteur de HDAC à large spectre avec moins de spécificité pour HDAC11.

BRD3308 : Un inhibiteur sélectif de HDAC6, utilisé pour la comparaison dans les études de spécificité.

Unicité de SIS17

This compound se distingue par sa forte sélectivité pour HDAC11, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de cette enzyme. Sa puissance et sa spécificité réduisent les effets hors cible, ce qui le rend plus adapté aux applications thérapeutiques par rapport aux autres inhibiteurs de HDAC .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Activité Biologique

SIS17 is a selective inhibitor of histone deacetylase 11 (HDAC11), a member of the histone deacetylase family that has garnered attention for its potential therapeutic applications in various diseases. The compound was developed through an activity-guided rational design approach, aiming to create inhibitors that specifically target HDAC11 without affecting other HDAC isoforms. This specificity is crucial for understanding the biological functions of HDAC11 and for developing targeted therapies.

This compound functions by inhibiting the demyristoylation activity of HDAC11 on specific substrates, particularly serine hydroxymethyl transferase 2 (SHMT2). This inhibition results in increased fatty acylation levels of SHMT2, which is significant for regulating type I interferon receptor signaling pathways. The selectivity of this compound for HDAC11 over other HDACs is a notable feature, as it does not significantly inhibit Class I (HDAC1, HDAC8) or Class II (HDAC4) HDACs at concentrations up to 100 μM .

Efficacy and Potency

The potency of this compound has been quantified with an IC50 value of approximately 270 nM against HDAC11, indicating strong inhibitory activity. In cellular assays, this compound demonstrated effective inhibition of demyristoylation at concentrations as low as 12.5 μM in MCF7 cells, showcasing its cell permeability and metabolic stability . In comparison to other inhibitors like FT895 and SIS7, this compound exhibited superior performance in cellular contexts due to its favorable pharmacokinetic properties .

Comparison with Other Inhibitors

| Compound | IC50 (μM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 0.27 | High | First selective HDAC11 inhibitor showing cellular effects |

| FT895 | ~1.0 | Moderate | Less selective than this compound |

| SIS7 | 1.0 | High | Similar selectivity but lower cell permeability |

Study on Selectivity and Activity

In a comparative study assessing the selectivity of this compound alongside SIS7, both compounds were analyzed for their ability to inhibit various HDACs. The results indicated that neither SIS7 nor this compound inhibited other major HDAC classes at high concentrations, reinforcing their potential as selective therapeutic agents targeting HDAC11 specifically .

Cellular Impact Assessment

A critical assessment involved measuring the impact of this compound on SHMT2 fatty acylation levels in living cells. The study utilized a biotin-tagging method followed by Western blot analysis to quantify acylation levels. Results confirmed that this compound significantly increased the fatty acylation of SHMT2, thereby validating its functional role in modulating protein acetylation and associated biological pathways .

Implications for Disease Treatment

The inhibition of HDAC11 by this compound may have therapeutic implications for several conditions including viral infections, multiple sclerosis, and metabolic disorders. By selectively inhibiting this enzyme, this compound could potentially alter disease pathways influenced by aberrant deacetylation processes .

Propriétés

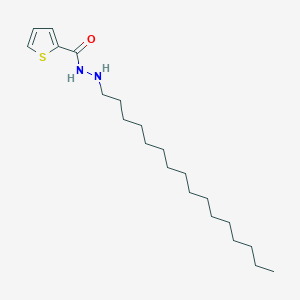

IUPAC Name |

N'-hexadecylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHXDCVZWHOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238689 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

2374313-54-7 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes SIS17 a promising compound in the context of cancer research?

A: Research suggests that this compound, by inhibiting HDAC11, could impact cancer progression and treatment response. HDAC11 has been linked to tumor immunity and clinical outcomes in various cancers []. Interestingly, high HDAC11 expression correlates with a better prognosis in cancers like kidney renal clear cell carcinoma (KIRC) and lower grade glioma (LGG), challenging the traditional view of HDAC11 as solely an oncogene []. This suggests a complex role of HDAC11 in different cancer types, making its inhibition a potentially valuable strategy for therapeutic intervention.

Q2: How does this compound interact with HDAC11 and what are the downstream effects of this interaction?

A: While the precise mechanism of this compound's interaction with HDAC11 requires further investigation, studies indicate that it acts as an activity-guided inhibitor []. This means its design was optimized through iterative rounds of synthesis and biological evaluation to specifically target HDAC11. One of the known downstream effects of this compound inhibiting HDAC11 is the blockage of demyristoylation of serine hydroxymethyl transferase 2, a confirmed HDAC11 substrate []. This specific inhibition, without affecting other HDACs, highlights this compound's selectivity and potential as a tool for dissecting HDAC11's biological functions [].

Q3: Could you elaborate on the significance of this compound's selectivity for HDAC11?

A: The development of HDAC inhibitors has traditionally faced challenges in achieving isoform selectivity. Most existing inhibitors target multiple HDACs, leading to potential off-target effects and limiting their therapeutic application []. This compound's selectivity for HDAC11 is particularly important because it allows researchers to investigate the specific functions of HDAC11 without interfering with other HDAC isoforms []. This is crucial for understanding the distinct roles of HDACs in various biological pathways and for developing more targeted and effective therapies.

Q4: Are there any known safety concerns or limitations associated with this compound?

A: While this compound demonstrates promising HDAC11 inhibitory activity and interesting preclinical findings, research on its safety profile is still in its early stages. Data regarding potential toxicity, adverse effects, and long-term impacts are currently limited []. Comprehensive toxicological studies are crucial to evaluate its safety profile and guide its potential for clinical translation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.